molecular formula C12H8Cl2N6 B12545059 1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- CAS No. 669073-90-9

1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-

Cat. No.: B12545059
CAS No.: 669073-90-9
M. Wt: 307.14 g/mol
InChI Key: XHACTZWZEXXEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5. The compound also features two chlorine atoms at positions 4 and 6, and an amine group at position 2. Additionally, it has a phenyl group substituted with a pyrazole ring at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields. Microwave-assisted synthesis can significantly reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- is unique due to the presence of the pyrazole-substituted phenyl group, which imparts distinct chemical and biological properties. This substitution enhances its antimicrobial activity and makes it a valuable compound for research and industrial applications .

Properties

CAS No.

669073-90-9

Molecular Formula

C12H8Cl2N6

Molecular Weight

307.14 g/mol

IUPAC Name

4,6-dichloro-N-(2-pyrazol-1-ylphenyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C12H8Cl2N6/c13-10-17-11(14)19-12(18-10)16-8-4-1-2-5-9(8)20-7-3-6-15-20/h1-7H,(H,16,17,18,19)

InChI Key

XHACTZWZEXXEHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)N3C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.